molecular formula C14H21N5O2 B2993897 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide CAS No. 919854-79-8

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide

Cat. No. B2993897
CAS RN: 919854-79-8
M. Wt: 291.355
InChI Key: CUEXAHPCSINCBK-UHFFFAOYSA-N
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Description

“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide” is a potent, reversible, ATP-competitive, and cell-permeable inhibitor of Src-family tyrosine kinases . It is more selective for the I338G mutant v-Src compared to wild-type v-Src .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are similar to the compound , has been reported in the literature . The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .


Chemical Reactions Analysis

The compound is a potent inhibitor of Src-family tyrosine kinases . It acts in an ATP-competitive manner, suggesting that it interacts with the ATP-binding site of these kinases .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It is soluble in DMSO .

Scientific Research Applications

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines are recognized for their affinity towards A1 adenosine receptors. Research exploring pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine identified compounds with significant activity in A1 adenosine receptor affinity assays. This includes a compound with a 3-chlorophenyl group at the N1-position and a butyl group at the N5-position, which showed the greatest activity. The most potent compound in this series was a 4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one with an IC50 of 6.4 x 10^(-6) M (Harden, Quinn, & Scammells, 1991).

Antimycobacterial Activity

Pyrazolo[3,4-d]pyrimidines have been studied for their antimycobacterial properties. In one study, compounds synthesized with pyridines and pyrazines substituted with oxadiazoles and oxathiazolines demonstrated activity against Mycobacterium tuberculosis. These compounds, particularly when modified to increase lipophilicity, showed promise in improving cellular permeability and displayed activities ranging from 0.5 to 16 times the potency of pyrazinamide, a key antimycobacterial drug (Gezginci, Martin, & Franzblau, 1998).

Anticancer and Anti-inflammatory Agents

Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. These compounds have shown potential as anticancer and anti-5-lipoxygenase agents, with structure-activity relationship (SAR) studies indicating their effectiveness in cytotoxic assays against cancer cell lines and 5-lipoxygenase inhibition activities. The SAR discussions provide insights into the molecular features contributing to their biological activities (Rahmouni et al., 2016).

Insecticidal and Antibacterial Potential

The synthesis of pyrimidine linked pyrazole heterocyclic compounds by microwave irradiative cyclocondensation has been explored, with these compounds showing insecticidal and antimicrobial potential. Their structures were determined through various spectroscopic methods, and their biological activities were evaluated, showcasing their potential use in pest control and as antibacterial agents (Deohate & Palaspagar, 2020).

properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2/c1-13(2,3)12(21)17-18-8-15-10-9(11(18)20)7-16-19(10)14(4,5)6/h7-8H,1-6H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEXAHPCSINCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NN1C=NC2=C(C1=O)C=NN2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide

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